3-isobutyl-1-methyl-5-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

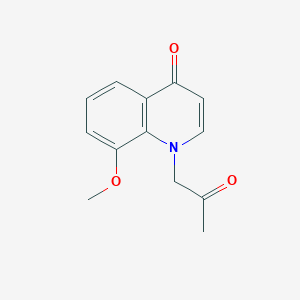

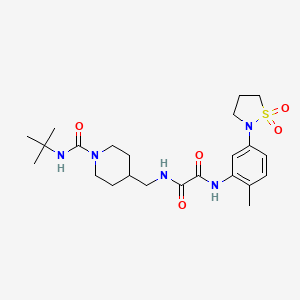

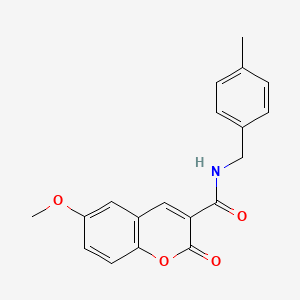

“3-isobutyl-1-methyl-5-nitro-1H-pyrazole” is a chemical compound . The molecular formula of this compound is C8H13N3O2 .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-isobutyl-1-methyl-5-nitro-1H-pyrazole”, often involves reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance .Scientific Research Applications

Chemical Properties and Reactivity

Pyrazole derivatives, including those similar to 3-isobutyl-1-methyl-5-nitro-1H-pyrazole, exhibit diverse reactivity due to their functional groups, which are critical in synthetic chemistry and materials science. For instance, studies on pyrazole compounds have highlighted their hydrogen-bonding capabilities, demonstrating complex sheet and chain formations in various molecular structures (Portilla et al., 2007). Such hydrogen-bonding interactions are fundamental in the design of molecular assemblies and nanostructures.

Applications in Energetic Materials

Research into the synthesis and reactivity of pyrazole derivatives has shown their potential application in the development of energetic materials. For example, studies on trinitropyrazole derivatives have been conducted to evaluate their reactivity and potential as high-energy density materials, highlighting their utility in propellants and explosives (Dalinger et al., 2013). These materials are of interest for both military and commercial applications due to their high explosive performance and stability.

Photophysical Properties

Pyrazole derivatives also exhibit interesting photophysical properties, making them candidates for applications in optoelectronic devices. Research into the nucleophilic photosubstitution reactions of nitro-substituted pyrazoles has provided insights into their potential utility in the synthesis of organic electronic materials (Oldenhof & Cornelisse, 2010). These studies suggest that pyrazole derivatives could be used in the design of organic semiconductors and photovoltaic materials.

Synthesis of Heterocyclic Compounds

The reactivity of pyrazole derivatives under various conditions has been leveraged for the synthesis of a wide range of heterocyclic compounds. For example, the synthesis of nitro and amino N-heterocycles via ring transformation demonstrates the versatility of pyrazole derivatives in organic synthesis (Dalinger et al., 2016). These heterocyclic compounds are important in pharmaceuticals, agrochemicals, and dyes, highlighting the broad utility of pyrazole derivatives in chemical synthesis.

properties

IUPAC Name |

1-methyl-3-(2-methylpropyl)-5-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-6(2)4-7-5-8(11(12)13)10(3)9-7/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKHCBBRNDNPJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=C1)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isobutyl-1-methyl-5-nitro-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2805230.png)

![2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2805231.png)

![2,6-difluoro-N-[2-hydroxy-2-(2-naphthyl)ethyl]benzenecarboxamide](/img/structure/B2805236.png)

![Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate](/img/structure/B2805242.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)propionamide](/img/structure/B2805245.png)

![(E)-3-(4-bromoanilino)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2805247.png)